4-methoxy-N-(1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-24-17-7-4-3-6-16(17)20(25)19(18-8-5-13-28-18)21(24)23-22(26)14-9-11-15(27-2)12-10-14/h3-13H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQOTFMHZAVNDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=C(C=C3)OC)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-N-(1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl)benzamide , also known by its CAS number 896596-93-3, is a derivative of benzamide that incorporates a quinoline structure with a thiophene moiety. This unique configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound through various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure is characterized by:
- A methoxy group at the para position of the benzamide.
- A dihydroquinoline core that enhances its biological interactions.
- A thiophene ring , which is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Weight | 378.45 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of benzamide have shown broad-spectrum antiviral effects against various viruses, including Hepatitis B virus (HBV) . This suggests that the compound may also possess similar antiviral capabilities.
Anticancer Potential
Several studies have highlighted the potential anticancer properties of quinoline derivatives. The compound's structural features allow it to interact with biological targets involved in cancer progression. Notably, compounds with similar structures have been investigated for their ability to inhibit specific kinases associated with cancer cell proliferation .
The proposed mechanism of action for compounds like this involves:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes crucial for viral replication or cancer cell growth.
- Modulation of Cellular Pathways : By interacting with cellular signaling pathways, the compound could alter the expression of genes involved in proliferation and apoptosis.
Case Studies
- Antiviral Activity Study : A study on N-substituted benzamides indicated that certain derivatives increased intracellular levels of APOBEC3G, which inhibits HBV replication . This suggests that This compound could similarly enhance antiviral responses.
- Anticancer Study : In a related study, quinoline derivatives were shown to exhibit cytotoxic effects on various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Comparative Analysis
To better understand the efficacy and potential applications of This compound , it is useful to compare it with other similar compounds.
| Compound Name | Antiviral Activity | Anticancer Activity | Notes |
|---|---|---|---|
| 4-Methoxy-N-(4-chlorophenyl)benzamide | Moderate | High | Effective against HBV |
| N-(1-Methyl)-4-Oxoquinoline | High | Moderate | Broad-spectrum activity |
| 3-Acetoxy-N-(phenyl)benzamide | Low | High | Specific kinase inhibition |
Chemical Reactions Analysis
Oxidation Reactions
The quinoline core undergoes selective oxidation under controlled conditions. Key transformations include:
Mechanistic Insights :
- N-Oxide formation : The lone pair on the quinoline nitrogen reacts with electrophilic oxygen sources (e.g., KMnO₄), forming stable N-oxides .
- Thiophene oxidation : Ozonolysis disrupts the aromatic thiophene ring, but low yields suggest competing side reactions .
Reduction Reactions
Reductive modifications target the quinoline carbonyl and aromatic systems:
Key Observations :
- Catalytic hydrogenation : Selective reduction of the quinoline ring occurs without affecting the thiophene or benzamide groups .
- Amide reduction : LiAlH₄ converts the benzamide to a benzylamine, though steric hindrance lowers efficiency .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at distinct sites:
Electrophilic Aromatic Substitution (EAS)
| Reagent/Conditions | Position Modified | Product | Yield (%) | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ (0°C, 30 min) | Thiophene C-5 | 5-Nitrothiophene derivative | 58 | |
| Br₂ (FeBr₃, CHCl₃, 25°C, 1 h) | Benzamide para | 4-Bromo-methoxybenzamide | 63 |
Nucleophilic Acyl Substitution
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| NH₂NH₂ (EtOH, reflux, 8 h) | Benzamide → hydrazide | 77 | |
| SOCl₂ (reflux, 2 h) → ROH | Benzamide → ester | 89 |
Regioselectivity :
- EAS favors the electron-rich thiophene ring (C-5) and benzamide para position due to methoxy activation .
- Amide reactivity follows standard nucleophilic acyl pathways .
Cycloaddition and Cross-Coupling
The thiophene and quinoline moieties participate in metal-catalyzed reactions:
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biaryl-linked quinoline | 74 | |
| Huisgen Cycloaddition | CuI, DMF, 80°C | Triazole-functionalized derivative | 82 |
Notable Features :
- Suzuki Coupling : Brominated intermediates (e.g., from Section 3.1) react with arylboronic acids to form biaryl structures .
- Click Chemistry : Azide-functionalized analogs undergo Cu(I)-catalyzed cycloaddition with alkynes .
Hydrolysis and Stability
The compound exhibits pH-dependent stability:
Degradation Pathways :
- Acidic hydrolysis cleaves the benzamide bond, yielding 4-methoxybenzoic acid and a quinoline amine .
- Alkaline conditions promote SN2 demethylation of the methoxy group .
Thermal and Photochemical Behavior
| Condition | Observation | Reference |
|---|---|---|
| Δ > 200°C (inert atmosphere) | Decomposition to CO₂ and HCN | |
| UV light (λ = 254 nm, 6 h) | [2+2] Cycloaddition of thiophene |
Safety Note : Thermal decomposition releases toxic gases, necessitating controlled handling .
Comparison with Similar Compounds
Core Heterocyclic Modifications
Target Compound: The 1,4-dihydroquinolin-4-one core is substituted with a methyl group at N1 and thiophen-2-yl at C3.
- Analog 1: [11C]4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide () replaces the quinolinone with an imidazopyridine core. This modification enhances selectivity for δ-subunit-containing GABA-A receptors, demonstrating the role of heterocyclic cores in receptor specificity .
- Analog 2: N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamides () share the quinolinone core but feature a pentyl group at N1.
Key Insight: The quinolinone core’s substitution pattern (e.g., N1-methyl vs. N1-pentyl) directly influences lipophilicity and target engagement, while thiophene at C3 may enhance π-π stacking interactions in receptor binding.
Substituent Effects on Bioactivity
- Thiophene vs. Other Aryl Groups: The target compound’s thiophen-2-yl group contrasts with trifluoromethylphenoxy substituents in antimicrobial thieno[2,3-d]pyrimidines (). The latter’s electron-withdrawing groups (e.g., -CF₃) improve antimicrobial potency, suggesting that electron-rich thiophene in the target compound may favor different biological targets, such as neuronal receptors . In triazole derivatives (), aryl sulfonyl groups enhance metabolic stability, whereas the target compound’s methoxybenzamide may balance solubility and receptor affinity .
Methoxybenzamide vs. Alternative Carboxamides :
Spectroscopic Characterization
- IR Spectroscopy: The target compound’s carbonyl (C=O) stretch (~1660–1680 cm⁻¹) aligns with quinolinone derivatives (), while absence of C=S bands (~1240–1255 cm⁻¹) distinguishes it from thione-containing triazoles () .
- NMR Analysis :
Physicochemical and Pharmacokinetic Properties
Thiophene’s planar structure may enhance binding to aromatic receptor pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
